2-Methyl-6-(trideuteriomethyl)aniline
Overview
Description
2-Methyl-6-(trideuteriomethyl)aniline is a deuterated derivative of 2,6-dimethylaniline, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trideuteriomethyl)aniline typically involves the deuteration of 2,6-dimethylaniline. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration of the methyl group.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trideuteriomethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.
Major Products
Oxidation: Nitro- or nitroso-derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
2-Methyl-6-(trideuteriomethyl)aniline is utilized in several scientific research fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism by which 2-Methyl-6-(trideuteriomethyl)aniline exerts its effects is primarily through its isotopic labeling. The presence of deuterium atoms can alter the reaction kinetics and pathways, providing valuable insights into the behavior of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: The non-deuterated parent compound.
2,6-Dimethyl-d6-aniline: Another deuterated derivative with six deuterium atoms.
3-(Methyl-d3-thio)propionaldehyde: A compound with a similar deuterated methyl group.
Uniqueness
2-Methyl-6-(trideuteriomethyl)aniline is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms can lead to differences in reaction rates and mechanisms compared to non-deuterated analogs, making it a valuable tool in scientific research.
Properties
IUPAC Name |
2-methyl-6-(trideuteriomethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFBMTHBGFGIHF-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575895 | |
Record name | 2-Methyl-6-(~2~H_3_)methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343272-28-6 | |
Record name | 2-Methyl-6-(~2~H_3_)methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 343272-28-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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